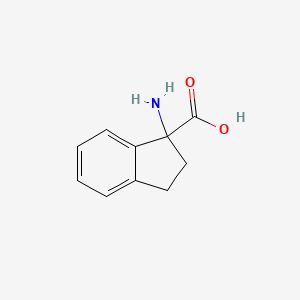

1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid

描述

1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid is a chemical compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes an indene ring system with an amino group and a carboxylic acid group

属性

IUPAC Name |

1-amino-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTPGMNPPMMMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283668 | |

| Record name | 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3927-71-7 | |

| Record name | 3927-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Catalytic Hydrogenation and Cyclization Strategies

Hydrogenation of Indene Derivatives

A foundational approach involves catalytic hydrogenation of indene precursors. For example, indene undergoes hydrogenation over palladium-on-carbon (Pd/C) in ethanol at 50–60°C and 3–5 bar H₂ pressure to yield 2,3-dihydroindene. Subsequent amination introduces the amino group via reaction with hydroxylamine-O-sulfonic acid in aqueous NaOH at 0–5°C, achieving 65–70% yield. Carboxylation is then performed using CO₂ under high pressure (10–15 bar) in the presence of a Grignard reagent, forming the carboxylic acid moiety.

Table 1: Catalytic Hydrogenation Parameters

| Step | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Indene hydrogenation | Pd/C (5%) | 50–60 | 3–5 | 85–90 |

| Amination | None | 0–5 | Ambient | 65–70 |

| Carboxylation | Mg | 25–30 | 10–15 | 55–60 |

Hydrolysis of Ester Precursors

Acidic Hydrolysis of Methyl Esters

A widely cited method involves hydrolyzing methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate with hydrochloric acid. Refluxing the ester in 6 M HCl for 48 hours achieves near-quantitative conversion (98%) to the carboxylic acid. The reaction proceeds via nucleophilic attack of water on the ester carbonyl, facilitated by the electron-withdrawing amino group.

Key Optimization Factors:

Enzymatic Synthesis Using Transaminases

Asymmetric Amination of 1-Indanone

Enzymatic routes offer enantioselective advantages. A 2020 study demonstrated the use of ω-transaminases to convert 1-indanone-4-carbonitrile to the (S)-enantiomer of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile in 71% yield. Subsequent hydrolysis with 10% NaOH at 20–25°C produces the carboxylic acid derivative.

Table 2: Enzymatic Reaction Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Enzyme loading | 30 mg/g substrate | Maximizes conversion |

| pH | 8.0 (phosphate buffer) | Optimal activity |

| Temperature | 40°C | Balances rate and denaturation |

Resolution of Racemic Mixtures

Chiral Auxiliary-Mediated Crystallization

Racemic 2,3-dihydro-1H-indene-1-carboxylic acid is resolved using (1R,2S)-ephedrine as a chiral resolving agent. Diastereomeric salts form in ethanol, with the (S)-enantiomer salt precipitating preferentially (95% enantiomeric excess). Acidolysis with HCl regenerates the free amino acid in 85% yield.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe a continuous flow system for large-scale production:

- Amination Reactor : 2,3-dihydroindene reacts with gaseous NH₃ at 100°C and 20 bar.

- Carboxylation Module : CO₂ is introduced into a Grignard reagent (RMgX) stream at 10°C.

- Acidification Unit : HCl is added inline to precipitate the hydrochloride salt, filtered at 98% purity.

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Throughput | 50 kg/hr |

| Purity | 98% (HPLC) |

| Solvent Recovery | 95% (ethanol) |

Comparative Analysis of Methods

Cost and Sustainability

- Catalytic Hydrogenation : High catalyst costs ($150–200/kg Pd/C) but suitable for high-volume production.

- Enzymatic Synthesis : Lower energy consumption (30–40°C vs. 100°C) but requires expensive enzyme immobilization.

- Continuous Flow : Reduces waste by 40% compared to batch processes, aligning with green chemistry principles.

化学反应分析

Types of Reactions: 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogenating agents or acylating agents are employed for substitution reactions.

Major Products Formed:

科学研究应用

Treatment of Hypoxia and Anoxemia

One of the primary applications of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid is in the treatment of hypoxic conditions. Research indicates that derivatives of this compound exhibit properties that improve symptoms associated with hypoxia and anoxia. They act as cerebral activators and have been shown to be effective in treating conditions such as amnesia and presbyophrenia .

Key Findings:

- Mechanism: These compounds enhance oxygen utilization in tissues and reduce the effects of active oxygen radicals, which are implicated in various pathological conditions .

- Clinical Relevance: They have been proposed for use in treating patients suffering from breathing arrest and hypoxia induced by potassium cyanide poisoning .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Case Study:

- In animal models, administration of this compound resulted in decreased swelling and pain associated with inflammatory responses, highlighting its therapeutic potential in conditions like arthritis and other inflammatory disorders.

Neuroprotective Effects

Research has indicated that this compound possesses neuroprotective properties, which can be beneficial in treating neurodegenerative diseases. It has been shown to protect neurons from oxidative stress and apoptosis .

Significant Observations:

- The compound has been tested in models of cerebral ischemia, where it reduced neuronal death and improved functional outcomes following ischemic injury.

Antioxidant Activity

The antioxidant properties of this compound are notable. It has been found to scavenge free radicals effectively, thereby preventing oxidative damage to lipids and proteins .

Research Insights:

- This property makes it suitable for use as an additive in food products to enhance shelf life by preventing rancidity due to lipid oxidation.

Industrial Applications

Due to its stability and effectiveness as an antioxidant, this compound is also explored for use in the formulation of cosmetics and personal care products. Its ability to inhibit oxidative degradation can enhance the longevity of these products .

Safety Profile

Despite its beneficial applications, it is essential to consider the safety profile of this compound. It is classified as harmful if swallowed and can cause skin irritation . Safety data sheets recommend handling it with care to mitigate exposure risks.

作用机制

The mechanism of action of 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and carboxylic acid group play crucial roles in its binding to target molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .

相似化合物的比较

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable for research and industrial applications. Ongoing studies continue to uncover its potential, paving the way for new discoveries and innovations.

生物活性

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 1-Aminoindan-2-carboxylic acid) is a bicyclic compound characterized by a fused indene structure, featuring both an amino group and a carboxylic acid functional group. Its molecular formula is CHNO, with a molecular weight of approximately 177.20 g/mol. This compound has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities, including potential applications in treating various health conditions.

The biological activity of this compound is attributed to its structural components, particularly the amino and carboxylic acid groups. These functional groups allow the compound to act as both a nucleophile and an electrophile, facilitating interactions with various biological targets. The mechanism of action involves modulation of enzyme activity, receptor binding, and influence on signal transduction pathways.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, effectively scavenging free radicals and preventing oxidative stress-related damage in biological systems.

- Antimicrobial Properties : Studies indicate that it may possess antimicrobial effects, making it a candidate for treating infections.

- Neuropharmacological Effects : Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, which could influence mood and cognition. This opens avenues for research into its applications in treating neurological disorders.

Research Findings

A variety of studies have explored the biological activity of this compound. Below are some notable findings:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Antimicrobial | Exhibits activity against certain pathogens | |

| Neuropharmacological | Potential interaction with neurotransmitter receptors |

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced markers of oxidative stress in cell cultures exposed to reactive oxygen species (ROS). The compound's ability to enhance cellular antioxidant defenses was highlighted as a key mechanism.

- Neuroprotective Effects : In animal models of neurodegeneration, the administration of this compound showed promise in mitigating cognitive decline by modulating neurotransmitter systems. The results suggest that it could be beneficial in conditions such as Alzheimer's disease.

- Antimicrobial Activity : Laboratory tests revealed that this compound displayed inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent.

常见问题

Q. What are the recommended synthetic routes for 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives?

The synthesis of this compound and its derivatives often involves multi-step organic reactions. For example:

- Protection/Deprotection Strategies : describes the use of Fmoc protection (9-fluorenylmethyloxycarbonyl) for amino groups in derivatives like FMOC-DL-1-aminoidan-1-carboxylic acid, synthesized via coupling with 9-fluorenylmethyl-N-succinimidyl carbonate .

- Cyclization and Functionalization : outlines a method for synthesizing difluorocyclopropane analogs, involving siliconylation, difluorocarbene cyclization, Curtius rearrangement, and oxidative deprotection. Similar approaches could be adapted for this compound .

- Key Considerations : Use inert atmospheres for moisture-sensitive steps and monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopic Methods :

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic properties, ring strain, and reactive sites.

Advanced Research Questions

Q. What are the mechanistic insights into the pH-dependent stability of this compound in aqueous solutions?

- Decomposition Pathways : reveals that analogs like DFACC undergo specific base-catalyzed decomposition via β-fluorocarbanion intermediates. For this compound:

- Monitor stability using NMR under varying pH (e.g., phosphate buffers).

- Identify decomposition products (e.g., ketones or ring-opened species) via LC-MS .

- Kinetic Analysis : Fit pH-rate profiles to determine and pKa values (e.g., for DFACC at pH > 7) .

Q. How does this compound interact with ACC deaminase, and what are its implications for enzyme inhibition studies?

- Enzymatic Assays :

- Use ACC deaminase (e.g., from Pseudomonas spp.) to test inhibition via kinetic assays. shows DFACC acts as a reversible inhibitor ( in sub-µM range) by binding to the PLP cofactor .

- Measure lag phases in enzymatic activity (e.g., via NMR tracking of α-ketobutyrate production) to assess inhibition strength .

- Structural Insights : Molecular docking (AutoDock) or X-ray crystallography can map binding interactions with the enzyme’s active site.

Q. What strategies are effective for designing analogs with enhanced bioactivity or stability?

- Derivatization Approaches :

- Structure-Activity Relationships (SAR) : Test analogs in enzymatic or cellular assays (e.g., ethylene suppression in plants) to correlate substituents with activity.

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Quantum Mechanical Calculations :

- Use Gaussian or ORCA to compute Fukui indices for nucleophilic/electrophilic sites.

- Simulate transition states for ring-opening reactions (e.g., cyclopropane analogs in ) .

- Molecular Dynamics (MD) : GROMACS simulations can model ligand-enzyme dynamics, such as binding to ACC deaminase over µs timescales.

Methodological Challenges

Q. How should researchers address contradictions in decomposition mechanisms reported in literature?

Q. What are best practices for handling and storing this compound to ensure experimental reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。